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Ammonium iron(cento) sulfate hexahydrate

Cat. No.: B13114246
M. Wt: 392.1 g/mol
InChI Key: JYIKWNZOHNDDJY-UHFFFAOYSA-M
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Description

Nomenclature and Chemical Identity

Ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate is a crystalline solid with a well-defined chemical structure and nomenclature. byjus.comgeeksforgeeks.org Its chemical formula is precisely represented as (NH₄)₂Fe(SO₄)₂·6H₂O. geeksforgeeks.orgwikipedia.org This formula indicates that the compound is a hydrated double salt, containing two different cations, the ammonium ion (NH₄⁺) and the ferrous (iron(II)) ion (Fe²⁺). wikipedia.orgaakash.ac.in

Commonly known in laboratory settings as Mohr's Salt, this name pays tribute to the 19th-century German chemist Karl Friedrich Mohr. unacademy.comwikipedia.org It is also referred to as ammonium ferrous sulfate hexahydrate. chemimpex.comcymitquimica.com As a double salt, it is formed from the combination of two different simple salts, in this case, iron(II) sulfate and ammonium sulfate, which crystallize together from an aqueous solution in a fixed stoichiometric ratio. byjus.comibresco.com This compound belongs to a class of double sulfates known as Tutton's salts or Schönites. wikipedia.orgunacademy.com

Chemical Identity of Ammonium Iron(II) Sulfate Hexahydrate
IdentifierValue
Chemical Formula(NH₄)₂Fe(SO₄)₂·6H₂O
Common NameMohr's Salt
Systematic NameAmmonium iron(II) sulfate hexahydrate
ClassificationDouble Salt (Tutton's Salt)
CAS Number7783-85-9
Molar Mass392.14 g/mol

Historical Significance and Academic Contributions of Karl Friedrich Mohr to Analytical Chemistry

Karl Friedrich Mohr (1806-1879) was a prominent German chemist and pharmacist who made substantial and lasting contributions to the field of analytical chemistry. wikipedia.orgbritannica.com Born into the family of a druggist, Mohr's early exposure to his father's laboratory fostered his skill in devising chemical apparatus and analytical methods. wikipedia.orgtodayinsci.com

Mohr's most significant contribution was in the development and popularization of titration, a cornerstone of volumetric analysis. encyclopedia.com His seminal textbook, Lehrbuch der chemisch-analytischen Titrirmethode (Instructional Book of Titration Methods in Analytical Chemistry), first published in 1855, became a standard work in the field and was translated into multiple languages. wikipedia.orgencyclopedia.com He invented or improved numerous pieces of laboratory equipment, many of which bear his name, including the Mohr pinchcock burette, the Mohr balance for determining specific gravity, and the useful cork borer. britannica.comencyclopedia.com His work standardized many titration procedures, such as the Mohr test for chloride determination. encyclopedia.com The compound (NH₄)₂Fe(SO₄)₂·6H₂O became known as Mohr's salt due to its utility in his titrimetric methods, valued for its stability against air oxidation compared to other iron(II) salts. wikipedia.orgsciencemadness.org

Beyond volumetric analysis, Mohr was also an early proponent of the principle of the conservation of energy, articulating his ideas in an 1837 publication. wikipedia.orgencyclopedia.com His wide-ranging work and practical inventions firmly established him as a leading scientific chemist of his time in Germany. wikipedia.orgbritannica.com

Fundamental Chemical Nature and Coordination Environment of the Iron(II) Center in the Hexahydrate

The fundamental chemical nature of ammonium iron(II) sulfate hexahydrate in the solid state is characterized by its specific crystal structure and the coordination environment of the iron(II) ion. The compound crystallizes in a monoclinic system, a characteristic shared by other Tutton's salts. byjus.comunacademy.com

Within the crystal lattice, the iron(II) center is not directly bonded to the sulfate or ammonium ions. Instead, it exists as a distinct aquo complex, [Fe(H₂O)₆]²⁺. byjus.comwikipedia.orgaakash.ac.in In this complex, the central Fe²⁺ ion is coordinated by six water molecules (H₂O) acting as ligands. These six water molecules are arranged around the iron ion in an octahedral molecular geometry. wikipedia.orgaakash.ac.inunacademy.com

Coordination Environment of Iron(II) in Mohr's Salt
FeatureDescription
Central IonIron(II) (Fe²⁺)
Coordination Complex[Fe(H₂O)₆]²⁺
LigandsSix water molecules (H₂O)
Coordination GeometryOctahedral
Crystal SystemMonoclinic
Intermolecular ForcesHydrogen bonding between [Fe(H₂O)₆]²⁺, SO₄²⁻, and NH₄⁺ ions

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeH20N2O14S2+ B13114246 Ammonium iron(cento) sulfate hexahydrate

Properties

Molecular Formula

FeH20N2O14S2+

Molecular Weight

392.1 g/mol

InChI

InChI=1S/Fe.2H3N.H2O4S.HO4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;(H2,1,2,3,4);(H,1,2,3);6*1H2/q+2;;;;;;;;;;/p-1

InChI Key

JYIKWNZOHNDDJY-UHFFFAOYSA-M

Canonical SMILES

N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O].[Fe+2]

Origin of Product

United States

Synthesis and Preparation Methodologies of Ammonium Iron Ii Sulfate Hexahydrate

Conventional Laboratory Synthesis Routes from Constituent Salts.

The most common and straightforward method for preparing ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate involves the crystallization from an aqueous solution containing its constituent salts: ferrous sulfate and ammonium sulfate. aakash.ac.in

Stoichiometric Considerations and Solution-Phase Crystallization Techniques.

The synthesis is based on the principle of forming a double salt from a solution containing an equimolar mixture of its components. scribd.com The reaction is represented by the following equation:

FeSO₄·7H₂O + (NH₄)₂SO₄ → (NH₄)₂Fe(SO₄)₂·6H₂O + H₂O stuba.sk

To achieve a good yield of the double salt, equimolar quantities of hydrated ferrous sulfate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) are dissolved in water. fiveable.me The process typically involves dissolving the salts in a minimal amount of warm distilled water to create a saturated solution. sigmaaldrich.com Gentle heating can be applied to ensure complete dissolution. sigmaaldrich.com

Following the dissolution of the salts, the solution is filtered to remove any insoluble impurities. The filtrate is then concentrated by heating it until the crystallization point is reached. This point can be identified when a thin crust of crystals forms on the surface of the solution upon cooling a drop on a glass rod. sigmaaldrich.com To obtain well-defined and larger crystals, the concentrated solution should be allowed to cool slowly and without disturbance. sigmaaldrich.com After cooling, the light green crystals of ammonium iron(II) sulfate hexahydrate separate from the solution. The remaining solution, known as the mother liquor, is decanted, and the crystals are washed with a small amount of cold water or a water-alcohol mixture to remove any adhering impurities before being dried. sigmaaldrich.com

ParameterRecommended ConditionRationale
Molar Ratio Equimolar (1:1) of FeSO₄·7H₂O to (NH₄)₂SO₄To ensure the formation of the double salt rather than the crystallization of individual salts.
Solvent Distilled water with a few drops of dilute sulfuric acidWater acts as the solvent for the salts, and the acid prevents hydrolysis and oxidation. sigmaaldrich.com
Temperature Gentle warming for dissolution; slow cooling for crystallizationWarming aids in dissolving the salts, while slow cooling promotes the growth of larger, purer crystals. sigmaaldrich.com
Crystallization Undisturbed cooling of a concentrated solutionPrevents the formation of small, impure crystals and allows for the development of well-formed crystals. sigmaaldrich.com

Role of Acidic Medium in Mitigating Ferrous Ion Oxidation and Hydrolysis.

The addition of a small amount of dilute sulfuric acid to the aqueous solution is a critical step in the synthesis of ammonium iron(II) sulfate hexahydrate. aakash.ac.in The acidic medium serves two primary purposes: preventing the hydrolysis of ferrous ions and inhibiting their oxidation to ferric ions (Fe³⁺). brainly.inquora.com

Ferrous ions in an aqueous solution have a tendency to undergo hydrolysis, which would lead to the formation of ferrous hydroxide (B78521) (Fe(OH)₂). The presence of sulfuric acid increases the concentration of hydrogen ions (H⁺), shifting the equilibrium away from hydrolysis and keeping the ferrous ions in solution. quora.com

Furthermore, ferrous ions are susceptible to oxidation by atmospheric oxygen, a reaction that is more favorable at higher pH levels. vedantu.comaakash.ac.in The ammonium ions in the solution contribute to a slightly acidic environment, which helps to slow down this oxidation process. vedantu.comquora.com The addition of sulfuric acid further lowers the pH, significantly reducing the rate of oxidation of Fe²⁺ to Fe³⁺. aakash.ac.in This is crucial for obtaining a pure product, as the presence of ferric ions would result in a brownish, impure final product. sigmaaldrich.com

Advanced Synthetic Approaches and Sustainable Production Methods.

In addition to the conventional laboratory methods, there is growing interest in developing more sustainable and economically viable synthesis routes for ammonium iron(II) sulfate hexahydrate, particularly those that utilize industrial waste streams.

Utilization of Industrial By-products (e.g., Ferrous Slag).

One such approach involves the use of ferrous slag, a by-product from industries such as titanium dioxide production, which contains significant amounts of ferrous sulfate. nih.gov A patented method describes a process for preparing ferrous ammonium sulfate from the waste ferrous slag generated in the sulfuric acid process of the titanium dioxide industry. quora.com This method involves reacting the waste ferrous slag with a sulfuric acid solution and then adding ammonia (B1221849) to precipitate the ammonium iron(II) sulfate. The resulting mixed solution is then cooled to crystallize the product, which is subsequently separated and purified. quora.com Similarly, wastewater from the production of titanium dioxide, which contains ferrous sulfate, can be used as a raw material. google.comgoogle.com These methods not only provide an alternative route for the synthesis of a valuable chemical but also offer a way to valorize industrial waste, contributing to a more circular economy. nih.gov

Two-Step Synthesis Protocols involving Elemental Iron.

Fe(s) + H₂SO₄(aq) → FeSO₄(aq) + H₂(g)

It is important to use a non-oxidizing acid like sulfuric acid to ensure the formation of iron(II) salts. aakash.ac.in The reaction mixture is typically heated to facilitate the dissolution of the iron. youtube.com Once the reaction is complete, the solution is filtered to remove any unreacted iron and other solid impurities. youtube.com

The second step is analogous to the conventional method, where an equimolar amount of ammonium sulfate is added to the freshly prepared ferrous sulfate solution. youtube.com The mixture is then concentrated and cooled to crystallize the ammonium iron(II) sulfate hexahydrate. youtube.com This two-step protocol provides a reliable method for producing Mohr's salt from a readily available and inexpensive starting material.

Purification Strategies and Long-Term Storage Considerations for Analytical Standards.

Given its role as a primary standard in analytical chemistry, the purity and stability of ammonium iron(II) sulfate hexahydrate are of paramount importance. brainly.invedantu.com

Recrystallization is a common and effective method for purifying solid compounds like Mohr's salt. mt.com This technique involves dissolving the synthesized crystals in a minimum amount of hot solvent (typically water with a small amount of sulfuric acid) and then allowing the solution to cool slowly. As the solution cools, the solubility of the ammonium iron(II) sulfate decreases, leading to the formation of purer crystals, while the impurities tend to remain in the mother liquor. mt.com A study has described a simple purification method that can yield material of reliably 99.9% effective purity. rsc.org Washing the final crystals with a small amount of a solvent in which the salt is insoluble, such as ethanol (B145695) or acetone, can help remove surface impurities. crystalls.info

Advanced Characterization Techniques and Structural Elucidation

Crystallographic Investigations of Ammonium (B1175870) Iron(II) Sulfate (B86663) Hexahydrate

Ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt, is a double salt that is readily crystallized, making it a frequent subject of crystallographic studies. wikipedia.orgscribd.com These investigations provide fundamental insights into its solid-state structure, which dictates many of its chemical and physical properties.

Crystallographic analysis reveals that ammonium iron(II) sulfate hexahydrate belongs to the monoclinic crystal system. wikipedia.orgcrystalls.info This classification indicates that the crystal lattice has three unequal axes, with one pair of axes being perpendicular and the third axis inclined.

This compound is a prominent member of a group of isomorphous double sulfates known as Tutton's salts. wikipedia.orgwikipedia.org Tutton's salts, sometimes referred to as Schönites, share the general formula M₂M'(XO₄)₂·6H₂O, where M is a monovalent cation (like ammonium, potassium, or rubidium) and M' is a divalent metal cation (such as iron(II), magnesium, or zinc). wikipedia.org The anion, XO₄²⁻, is typically sulfate (SO₄²⁻) but can also be selenate (B1209512) (SeO₄²⁻) or tetrafluoroberyllate ([BeF₄]²⁻). wikipedia.orgwikipedia.org The defining characteristic of Tutton's salts is their crystallization in the monoclinic space group P2₁/a, a structural consistency that allows for systematic studies of how substituting different ions affects the crystal properties. wikipedia.orgresearchgate.net

Table 1: Crystallographic Data for Ammonium Iron(II) Sulfate Hexahydrate
PropertyValue
Chemical Formula(NH₄)₂Fe(SO₄)₂·6H₂O
Crystal SystemMonoclinic
Structural FamilyTutton's Salt
General FormulaM₂M'(SO₄)₂·6H₂O

At the core of the ammonium iron(II) sulfate hexahydrate structure is the divalent iron cation. When dissolved in water or crystallized from an aqueous solution, the Fe²⁺ ion forms the aquo complex [Fe(H₂O)₆]²⁺. wikipedia.orgscribd.comchemkits.eu This complex features an iron(II) center coordinated by six water molecules, resulting in an octahedral molecular geometry. wikipedia.orgchemkits.eu

In the solid state, the crystal lattice is an intricate assembly of these [Fe(H₂O)₆]²⁺ octahedra, ammonium (NH₄⁺) cations, and sulfate (SO₄²⁻) anions. wikipedia.org The stability and robustness of the crystal are maintained by an extensive network of intermolecular hydrogen bonds. wikipedia.orgwikipedia.org The hydrogen atoms of the coordinated water molecules act as hydrogen-bond donors, interacting with the oxygen atoms of the sulfate anions. Similarly, the hydrogen atoms of the ammonium cations form hydrogen bonds with the sulfate oxygen atoms. wikipedia.orgresearchgate.net This comprehensive hydrogen-bonding network links all the ionic components, creating a stable, three-dimensional structure. wikipedia.orgresearchgate.net

The introduction of impurity ions, or "dopants," into the crystal lattice of a compound like ammonium iron(II) sulfate hexahydrate can induce measurable changes in its structural parameters. The precise effect of doping on the lattice constants (the dimensions of the unit cell) is primarily dependent on the ionic radius of the dopant relative to the ion it replaces.

If a dopant cation with a larger ionic radius replaces the native Fe²⁺ ion (ionic radius ≈ 0.78 Å), it is expected to cause an expansion of the crystal lattice, resulting in an increase in the lattice parameters. icm.edu.plnih.gov Conversely, substituting the Fe²⁺ ion with a smaller dopant cation would likely lead to a contraction of the unit cell and a decrease in the lattice parameters. icm.edu.pl These structural modifications can, in turn, influence the material's physical properties. For example, studies on other crystalline materials have shown that such lattice distortions can affect optical and magnetic properties. icm.edu.plnih.gov While specific data on doped ammonium iron(II) sulfate hexahydrate is specialized, the principle holds that doping is a key method for tuning the structural and, consequently, the functional properties of crystalline solids. arxiv.org

Table 2: Conceptual Impact of Dopant Ionic Radius on Lattice Parameters
Dopant vs. Native Ion RadiusEffect on Lattice ParameterExample Scenario (Hypothetical)
Dopant Radius > Native Ion RadiusIncrease (Lattice Expansion)Replacing Fe²⁺ (0.78 Å) with Mn²⁺ (0.83 Å)
Dopant Radius < Native Ion RadiusDecrease (Lattice Contraction)Replacing Fe²⁺ (0.78 Å) with Ni²⁺ (0.69 Å)

Spectroscopic Characterization Modalities

Spectroscopy is a vital tool for probing the molecular structure and behavior of ammonium iron(II) sulfate hexahydrate. Techniques such as UV-Vis and IR spectroscopy provide complementary information on the electronic environment of the iron center and the vibrational modes of the molecular groups within the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying iron(II) complexes. The absorption of UV or visible light by these complexes corresponds to electronic transitions, often d-d transitions or charge-transfer bands, which are sensitive to the coordination environment of the metal ion. researchgate.netresearchgate.net

This sensitivity can be exploited to study the binding of ligands to the iron(II) center. When a ligand binds to the [Fe(H₂O)₆]²⁺ complex, it can displace one or more of the water molecules, altering the electronic structure and, consequently, the UV-Vis absorption spectrum. nih.gov By systematically titrating a solution of the iron(II) complex with a ligand and monitoring the changes in absorbance at a specific wavelength, a binding isotherm can be constructed. nih.gov This plot of absorbance change versus ligand concentration allows for the determination of key thermodynamic parameters, such as the binding affinity (dissociation constant, Kd), which quantifies the strength of the metal-ligand interaction. nih.gov This approach is widely used to characterize the stability and stoichiometry of newly formed iron complexes in solution. asdlib.orgnih.gov

Infrared (IR) spectroscopy is used to identify the different molecular groups within ammonium iron(II) sulfate hexahydrate by detecting their characteristic vibrational frequencies. The IR spectrum of the compound exhibits distinct absorption bands corresponding to the vibrations of the sulfate (SO₄²⁻) anion, the ammonium (NH₄⁺) cation, and the coordinated water (H₂O) molecules. butlerov.comchemicalbook.com

Mössbauer Spectroscopy for Iron Oxidation State Determination and Hyperfine Interactions in Related Materials

Mössbauer spectroscopy is a powerful technique for probing the local environment of iron nuclei, providing valuable information on oxidation states, electron distribution, and magnetic interactions. In the context of ammonium iron(II) sulfate hexahydrate, this method unequivocally confirms the presence of iron in the +2 oxidation state (Fe²⁺).

The Mössbauer spectrum of a related compound, ferrous ammonium sulfate, exhibits a characteristic quadrupole doublet at room temperature. This doublet arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the electric field gradient (EFG) at the nucleus. The EFG is generated by the non-cubic arrangement of ligands around the iron ion. The key parameters obtained from the spectrum are the isomer shift (IS) and the quadrupole splitting (QS).

For Fe²⁺ in a high-spin state, as is the case in ammonium iron(II) sulfate hexahydrate, the isomer shift is typically in the range of +1.0 to +1.3 mm/s relative to iron metal at room temperature. The quadrupole splitting for high-spin Fe²⁺ is generally large, often exceeding 2.0 mm/s. These values are distinct from those of high-spin Fe³⁺, which typically shows a smaller isomer shift (around +0.2 to +0.5 mm/s) and a much smaller quadrupole splitting.

ParameterTypical Value for High-Spin Fe²⁺ (mm/s)Typical Value for High-Spin Fe³⁺ (mm/s)
Isomer Shift (IS)+1.0 to +1.3+0.2 to +0.5
Quadrupole Splitting (QS)> 2.0< 1.0

Hyperfine interactions, which include the electric quadrupole interaction and magnetic dipole interaction, provide further details about the electronic structure and magnetic properties. In paramagnetic materials like ammonium iron(II) sulfate hexahydrate at room temperature, the magnetic hyperfine splitting is not observed. However, at very low temperatures, magnetic ordering can occur, leading to a complex spectrum with multiple lines due to the interaction of the nuclear magnetic moment with an internal magnetic field.

Thermal Analysis and Decomposition Kinetics

Thermal analysis techniques are crucial for understanding the stability and decomposition behavior of hydrated salts.

Thermogravimetric analysis (TGA) of ammonium iron(II) sulfate hexahydrate reveals a multi-stage decomposition process as the temperature is increased. The decomposition typically proceeds through the following general stages:

Dehydration: The initial mass loss corresponds to the removal of the six water molecules of hydration. This process can occur in one or more steps, indicating different binding energies of the water molecules within the crystal lattice.

Deammoniation and Sulfate Decomposition: Following dehydration, the compound undergoes further decomposition involving the loss of ammonia (B1221849) and the breakdown of the sulfate groups. This stage is more complex and can involve the formation of various intermediate products.

Formation of Iron Oxide: The final solid residue at high temperatures is typically an iron oxide, such as hematite (B75146) (α-Fe₂O₃), formed from the complete decomposition of the sulfate and oxidation of the iron.

A study on the thermal decomposition of a related Tutton's salt, ammonium cobalt(II) sulfate hexahydrate, showed a similar pattern with the elimination of water molecules between 100-200°C, followed by the loss of ammonia and decomposition of sulfate at higher temperatures. proquest.com

Temperature Range (°C)Decomposition StagePrimary Gaseous Products
~80 - 200DehydrationH₂O
> 200Deammoniation and Sulfate DecompositionNH₃, SO₂, SO₃, H₂O
> 500Final Product Formation-

The kinetics of the thermal decomposition of ammonium iron(II) sulfate hexahydrate can be investigated by analyzing the TGA data obtained at different heating rates. Various solid-state reaction models can be applied to describe the decomposition process and determine kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A).

Commonly used models for describing the thermal decomposition of solids include nucleation models (e.g., Avrami-Erofeev), geometrical contraction models (e.g., contracting sphere or cylinder), and diffusion-controlled models. The selection of the most appropriate model is based on the best fit to the experimental data.

For instance, the thermal decomposition of similar double salts has been adequately described by topochemical reaction models like the Kolmogorov-Erofeev and Garner-Prout-Tompkins equations. nih.gov These models suggest that the reaction is initiated at specific nucleation sites and then proceeds to the bulk of the material. By applying these models, the mechanism of the thermal degradation can be elucidated, providing insights into the rate-limiting steps of the decomposition process.

Other Advanced Analytical and Material Characterization Methods

X-ray diffraction (XRD) is an indispensable tool for the phase identification of crystalline materials. In the context of ammonium iron(II) sulfate hexahydrate and its decomposition products, XRD can be used to:

Confirm the initial phase and crystal structure of the starting material.

Identify the intermediate and final solid products formed during thermal decomposition. For example, the final product of thermal decomposition in air is often identified as hematite (α-Fe₂O₃).

Determine the average crystallite size of the resulting materials. The Debye-Scherrer equation is commonly used for this purpose, relating the broadening of the diffraction peaks to the crystallite size.

For example, in the synthesis of hematite from the thermal decomposition of an iron precursor, XRD patterns clearly show the evolution from an amorphous to a crystalline phase with increasing calcination temperature. The average crystallite size of the hematite nanoparticles can be calculated from the most intense diffraction peak.

The mechanical properties of single crystals provide information about their strength, deformation, and fracture behavior. For Tutton's salts, including ammonium iron(II) sulfate hexahydrate, techniques like Vickers microhardness testing can be employed to evaluate these properties.

The Vickers hardness number (Hv) is determined by indenting the crystal with a diamond pyramid and measuring the size of the resulting impression. The hardness can vary with the crystallographic orientation, revealing the anisotropic nature of the mechanical properties.

Research Applications in Analytical Chemistry and Metrology

Ammonium (B1175870) Iron(II) Sulfate (B86663) Hexahydrate as a Primary Standard in Volumetric Analysis

In the realm of metrology and analytical chemistry, a primary standard is a substance of such high purity and stability that it can be used to directly prepare a standard solution of a precisely known concentration. Ammonium iron(II) sulfate hexahydrate meets these criteria, making it an invaluable tool for standardizing solutions of various oxidizing agents through redox titrimetry. yolasite.comweebly.comchegg.com

The primary application of ammonium iron(II) sulfate hexahydrate as a standard is in the accurate determination of the concentration of strong oxidizing agents.

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a powerful oxidizing agent, but it is not a primary standard because it is difficult to obtain in a perfectly pure state and can decompose in the presence of light. weebly.comdurgapurgovtcollege.ac.in Therefore, its solutions must be standardized. This is commonly achieved by titrating it against a freshly prepared, accurately weighed sample of ammonium iron(II) sulfate hexahydrate dissolved in dilute sulfuric acid. yolasite.comuml.edupdst.ie The sulfuric acid is added to prevent the oxidation of Fe(II) by air and to ensure the complete reduction of permanganate to Mn(II). weebly.com

The reaction is self-indicating; the intensely purple permanganate ion (MnO₄⁻) is reduced to the nearly colorless manganese(II) ion (Mn²⁺). weebly.comyoutube.com The endpoint is reached when all the Fe²⁺ ions have been oxidized to Fe³⁺, and the next drop of KMnO₄ imparts a persistent faint pink color to the solution. yolasite.comweebly.com

The balanced net ionic equation for this reaction is: MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l) yolasite.comweebly.compdst.ie

Potassium Dichromate (K₂Cr₂O₇): Potassium dichromate is another strong oxidizing agent that can be used as a primary standard itself due to its high purity and stability. uwimona.edu.jm However, solutions of ammonium iron(II) sulfate are also used to standardize potassium dichromate solutions. satyensaha.com In this titration, the orange-red dichromate ion (Cr₂O₇²⁻) is reduced to the green chromium(III) ion (Cr³⁺). uwimona.edu.jmsatyensaha.com

Unlike permanganate titrations, an indicator is required to detect the endpoint. uwimona.edu.jm Indicators such as N-phenylanthranilic acid or diphenylamine (B1679370) sulfonate are used, which change color from green to violet/purple at the endpoint. uwimona.edu.jmsatyensaha.com Phosphoric acid is often added to complex the Fe³⁺ ions formed during the reaction, which reduces the solution's potential and sharpens the endpoint. uwimona.edu.jm

The balanced net ionic equation for the reaction is: Cr₂O₇²⁻(aq) + 6Fe²⁺(aq) + 14H⁺(aq) → 2Cr³⁺(aq) + 6Fe³⁺(aq) + 7H₂O(l) uwimona.edu.jmsatyensaha.com

Oxidizing AgentMolar Ratio (Oxidant:Fe²⁺)IndicatorEndpoint Color Change
Potassium Permanganate1:5Self-indicatingColorless to faint pink
Potassium Dichromate1:6Diphenylamine sulfonateGreen to violet/purple

The use of ammonium iron(II) sulfate hexahydrate as a primary standard underpins the high precision and accuracy of many redox titrations. Precision refers to the reproducibility of measurements, while accuracy is the closeness of a result to the true value. neu.edu.tr

Several factors contribute to the reliability of this compound in titrimetry:

High Purity: It is available in a highly pure form (e.g., ≥99%), which is essential for a primary standard. scbt.comsigmaaldrich.com

Stability: Its resistance to oxidation by air ensures that the weighed mass corresponds accurately to the amount of Fe²⁺ ions. wikipedia.orgsciencemadness.org

High Molar Mass: With a molar mass of 392.14 g/mol , weighing errors are minimized. scbt.comsigmaaldrich.com

Well-Defined Stoichiometry: The reactions with strong oxidizing agents are quantitative and have a clear, well-understood stoichiometry, allowing for accurate calculations. yolasite.com

Quantitative Analytical Methodologies Utilizing Iron(II) Redox Properties

The redox properties of the iron(II) ion in ammonium iron(II) sulfate hexahydrate are leveraged in various quantitative analytical methods beyond simple standardization.

Ammonium iron(II) sulfate titration is an established method for the chemical analysis of industrial alloys. sciscanpub.com

Ferromanganese: This alloy, consisting mainly of iron and manganese, is analyzed by dissolving the sample and titrating the manganese content. One method involves using a ferrous ammonium sulfate solution to determine the amount of manganese. sciscanpub.com

Ferrosilicon: Ferrosilicon is an alloy of iron and silicon used in steel production. rigaku.commicrotrac.com While modern instrumental techniques like X-ray fluorescence (XRF) or inductively coupled plasma (ICP) are common, classical titration methods involving ammonium iron(II) sulfate remain relevant for validation and specific analyses. sciscanpub.comrigaku.com

In these analyses, a sample of the alloy is dissolved, and the component of interest is brought into a specific oxidation state. This is then titrated with a standardized solution of an oxidizing agent, or an excess of an oxidant is added, and the remainder is back-titrated using a standard solution of ammonium iron(II) sulfate.

A significant application of ammonium iron(II) sulfate hexahydrate in environmental chemistry is the determination of Chemical Oxygen Demand (COD). hannainst.com COD is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic pollutants in water, serving as an indicator of water quality. hannainst.comnemi.gov

The standard method for COD measurement involves refluxing a water sample with a known excess of a strong oxidizing agent, potassium dichromate, in a concentrated sulfuric acid solution. nemi.govpharmaguideline.comoasisenviro.co.uk A silver sulfate catalyst is used to promote the oxidation of organic compounds. nemi.govepa.gov

After the oxidation is complete, the amount of unreacted potassium dichromate is determined by titrating the solution with a standard solution of ferrous ammonium sulfate. nemi.govepa.govnemi.gov A redox indicator, such as ferroin, is used to detect the endpoint, which is characterized by a sharp color change from blue-green to reddish-brown. nemi.govepa.gov A blank titration using distilled water instead of the sample is also performed. oasisenviro.co.ukepa.gov The difference between the amount of ferrous ammonium sulfate used for the blank and the sample allows for the calculation of the amount of dichromate consumed, which is directly related to the COD of the water sample. nemi.gov

COD Titration Summary

Step Procedure Reagent Purpose
1. Oxidation The water sample is refluxed with an excess of a strong oxidant. Potassium dichromate in sulfuric acid To oxidize organic and inorganic matter in the sample.
2. Back-Titration The remaining unreacted oxidant is titrated. Ammonium iron(II) sulfate hexahydrate To determine the amount of excess oxidant.
3. Endpoint Detection A color change indicates the completion of the titration. Ferroin indicator To signal that all excess dichromate has been reduced.

Advanced Applications in Materials Science and Catalysis

Precursor for Iron-Based Nanomaterial Synthesis

The compound is frequently employed as a starting material for the synthesis of a variety of iron-based nanomaterials. avantorsciences.com Its utility stems from the ability to provide a reliable source of ferrous ions, which can be controllably oxidized and precipitated to form nanostructures with specific morphologies, sizes, and phases. idealmedical.co.za

Ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate is a key precursor in the synthesis of several iron oxide nanoparticles, which are of significant interest due to their magnetic, catalytic, and biomedical properties. confer.cz

Magnetite (Fe₃O₄): Magnetite nanoparticles can be synthesized via a one-step precipitation method using an aqueous solution of Mohr's salt and a strong base like sodium hydroxide (B78521). confer.czresearchgate.net The morphology and size of the resulting nanoparticles are highly dependent on reaction parameters such as temperature, pH, and stirring conditions. confer.czconfer.cz For instance, 2D shaped magnetite nanoparticles can be formed at a pH of 10.1, while vigorous stirring at higher basic conditions tends to produce octahedral particles. confer.cz Co-precipitation of aqueous solutions of ammonium iron(II) sulfate with a source of Fe³⁺ ions is another common and effective method for producing magnetite nanoparticles. idealmedical.co.zanih.gov

Hematite (B75146) (α-Fe₂O₃): While direct synthesis from Mohr's salt alone is less common, it can be used as the iron source in various aqueous routes to produce hematite. The synthesis often involves a controlled precipitation followed by a calcination step. researchgate.net The phase of the iron oxide formed is influenced by reaction conditions; for example, high-temperature reactions often favor the formation of the more stable hematite phase. d-nb.info

Maghemite (γ-Fe₂O₃): Maghemite nanoparticles can be prepared by the controlled oxidation of magnetite nanoparticles, which are first synthesized using ammonium iron(II) sulfate hexahydrate. researchgate.net One method involves using ferrous ammonium sulfate in conjunction with a ferric salt; adjusting the growth temperature can control the resulting phase, with higher temperatures (e.g., 95°C) favoring the formation of maghemite. nih.gov

NanoparticleSynthesis MethodKey ParametersTypical Outcome
Magnetite (Fe₃O₄)One-step precipitation from Mohr's salt solutionTemperature, stirring speed, pH (amount of base) confer.czconfer.cz2D shaped flakes or octahedral particles. confer.cz
Maghemite (γ-Fe₂O₃)Co-precipitation with FeCl₃ followed by controlled oxidationGrowth temperature (e.g., 95°C) nih.govFerromagnetic maghemite phase nanoparticles. nih.gov
Hematite (α-Fe₂O₃)Controlled precipitation followed by calcinationReaction time, washing, calcination temperature (e.g., 425°C) researchgate.netMixture of hematite, magnetite, and maghemite with plate-like morphology. researchgate.net

Beyond nanoparticles, ammonium iron(II) sulfate hexahydrate is instrumental in creating other nanostructures. It serves as a precursor in the synthesis of iron(III) oxide-hydroxide (FeOOH) nanosheets. idealmedical.co.za Furthermore, it is a valuable reagent for doping other materials, such as metal oxide-hydroxide nanosheets, with iron to impart specific magnetic or catalytic properties. idealmedical.co.za In another application, it is used as a dopant in the sol-gel preparation of nano-titania catalysts. The inclusion of iron from ammonium iron(II) sulfate hexahydrate activates the titania, enabling it to exhibit photocatalytic activity under visible light. sigmaaldrich.cnsigmaaldrich.com

Ammonium iron(II) sulfate hexahydrate is a well-suited precursor for the synthesis of lithium iron phosphate (B84403) (LiFePO₄), a prominent cathode material in lithium-ion batteries. idealmedical.co.za The co-precipitation method is a common approach, where an aqueous solution of Mohr's salt is mixed with a phosphate source, such as ammonium phosphate, and then co-precipitated with lithium hydroxide. idealmedical.co.za This synthetic strategy is advantageous as it allows for the in-situ formation of nanocomposites, such as LiFePO₄/graphene, which can enhance the electrochemical performance of the cathode material. idealmedical.co.za Various synthesis methods, including hydrothermal, sol-gel, and solid-state reactions, can utilize an iron(II) source like Mohr's salt to produce high-purity LiFePO₄ with desirable characteristics for energy storage. scispace.comimist.ma

Synthesis Method for LiFePO₄Iron SourceGeneral ProcessAdvantages
Co-precipitationAmmonium iron(II) sulfate hexahydrate idealmedical.co.zaMixing aqueous solutions of Fe²⁺ source, phosphate source, and lithium source to precipitate LiFePO₄. idealmedical.co.zaEnables in-situ formation of nanocomposites (e.g., with graphene). idealmedical.co.za
HydrothermalAmmonium iron(II) sulfate or similar Fe²⁺ saltsSynthesis in a sealed, heated aqueous solution. imist.maLow cost, low temperature, rapid reaction, homogeneous particle size. scispace.comimist.ma
Solid-State ReactionFe²⁺ or Fe³⁺ sources (e.g., Fe₂O₃)Heating a mixture of solid precursors at high temperatures (e.g., 700°C). nih.govScalable for industrial production. scispace.com

Catalytic Roles of Ammonium Iron(II) Sulfate Hexahydrate

The compound's utility extends to catalysis, where it functions as an inexpensive, efficient, and environmentally friendly catalyst in several chemical transformations.

Ammonium iron(II) sulfate hexahydrate has emerged as a "green" catalyst for various organic reactions. sigmaaldrich.com

Bis(indolyl)methanes: It serves as an efficient and readily available catalyst for the synthesis of symmetrical 3,3'-bis(indolyl)arylmethanes. researchgate.net This reaction typically involves the electrophilic substitution of indoles with aldehydes. The use of Mohr's salt in water as the solvent provides an environmentally benign protocol that results in excellent yields. researchgate.net

Biscoumarins: The compound is also employed as a novel catalyst for the synthesis of biscoumarins. researchgate.net This is achieved through the condensation reaction of 4-hydroxycoumarin (B602359) and various aromatic aldehydes. sigmaaldrich.com Conducting this synthesis in water with Mohr's salt as the catalyst offers several advantages, including the use of an inexpensive reagent, avoidance of organic solvents, short reaction times, and high product yields. researchgate.netresearchgate.net

ProductReactantsCatalystSolventKey Advantages
Bis(indolyl)methanesIndoles and Aldehydes researchgate.netAmmonium iron(II) sulfate hexahydrate researchgate.netWater researchgate.netGreen solvent, excellent yields, readily available catalyst. researchgate.net
Biscoumarins4-Hydroxycoumarin and Aromatic Aldehydes sigmaaldrich.comresearchgate.netAmmonium iron(II) sulfate hexahydrate researchgate.netWater researchgate.netInexpensive, avoids organic solvents, short reaction times, high yields. researchgate.netresearchgate.net

In environmental applications, ammonium iron(II) sulfate hexahydrate is a valuable source of ferrous ions for Advanced Oxidation Processes (AOPs), particularly Fenton and Fenton-like reactions. epa.govresearchgate.net These processes are used for the oxidative degradation of persistent organic pollutants in industrial wastewater. researchgate.netepa.gov The reaction involves the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide, which is catalyzed by the Fe²⁺ ions provided by Mohr's salt. epa.gov Fenton-like reactions using Mohr's salt have been successfully applied under both acidic (pH 3) and neutral (pH 7) conditions for the treatment of various contaminants. epa.govresearchgate.net Additionally, materials synthesized using ammonium iron(II) sulfate as a precursor, such as iron oxide nanoparticles deposited on activated carbon fiber, can themselves be used as efficient catalysts for wastewater treatment. sigmaaldrich.cnsigmaaldrich.com

Polymerization Initiation and Promotion Mechanisms

The ferrous ion (Fe²⁺) derived from ammonium iron(II) sulfate hexahydrate is a versatile component in initiating and catalyzing polymerization reactions, primarily through redox mechanisms that generate free radicals. Its application is particularly notable in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and in classic redox-initiated systems.

The fundamental mechanism in iron-catalyzed ATRP involves a reversible one-electron oxidation of an Fe(II) species to an Fe(III) species. acs.orgcmu.edu This process activates a dormant polymer chain (Pₙ-X, where X is a halogen) by abstracting the halogen atom, thereby generating a propagating radical (Pₙ•) and an Fe(III) complex (Fe LₙX). acs.orgmdpi.com The propagating radical then adds to monomer units. The higher oxidation state complex (Fe(III)) can then deactivate the propagating radical, reforming the dormant species and the Fe(II) catalyst. This reversible activation-deactivation cycle allows for precise control over the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (Mₙ/Mₙ ≈ 1.1–1.4). acs.orgcmu.edu Ammonium iron(II) sulfate can serve as the precursor for the active Fe(II) catalyst in these systems. cmu.edu

Another significant mechanism is through Fenton-like reactions. The classic Fenton's reagent, a mixture of Fe²⁺ ions and hydrogen peroxide (H₂O₂), generates highly reactive hydroxyl radicals (•OH). cmu.edu This initiation system is effective for the polymerization of various vinyl monomers. The reaction proceeds as follows:

Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH

The generated hydroxyl radical acts as the primary initiator, attacking a monomer molecule to start the polymer chain growth. cmu.edu An increase in the concentration of ferrous ammonium sulfate can sometimes lead to a decrease in graft polymer yield due to the scavenging of hydroxyl radicals by excess Fe(II) ions. cmu.edu

Table 1: Comparison of Fe(II)-Initiated Polymerization Systems

Feature Atom Transfer Radical Polymerization (ATRP) Fenton's Reagent Initiation
Initiation Principle Reversible redox reaction between Fe(II) and Fe(III) activates a dormant species (e.g., alkyl halide). acs.orgacs.org One-electron transfer from Fe(II) to hydrogen peroxide generates hydroxyl radicals (•OH). cmu.edu
Control over Polymerization High degree of control ("living" polymerization), producing polymers with narrow molecular weight distributions (MWDs). acs.org Less control, often leading to broader MWDs.
Key Reactants Fe(II) source (e.g., from Mohr's salt), alkyl halide initiator, monomer, ligand. cmu.edu Fe(II) source, hydrogen peroxide, monomer. cmu.edu
Typical Monomers Styrenes, (meth)acrylates. cmu.edu Acrylonitrile, methacrylic acid, various vinyl monomers. cmu.edu
Reaction Conditions Often requires specific ligands and solvents; can be performed in a range of temperatures. cmu.eduacs.org Typically conducted in aqueous media under mild conditions. cmu.edu

Electrochemical Applications Beyond Redox Titrations

The electrochemical activity of the Fe²⁺/Fe³⁺ redox couple makes ammonium iron(II) sulfate hexahydrate a valuable component in energy storage and conversion systems, moving far beyond its traditional role in titrimetry.

Redox Flow Batteries (RFBs) are promising for large-scale energy storage, and iron-based electrolytes are attractive due to the low cost and abundance of iron. wikipedia.orgucsd.edu Ammonium iron(II) sulfate can be used to formulate the electrolyte for these systems. In an all-iron RFB, the negative half-cell reaction during charging involves the reduction of Fe²⁺ to metallic iron (Fe⁰), which plates onto the electrode. The positive half-cell sees the oxidation of Fe²⁺ to Fe³⁺. ucsd.eduutupub.fi

Fe²⁺ + 2e⁻ ⇌ Fe⁰ (Negative Electrode, E⁰ = -0.44 V) Fe²⁺ ⇌ Fe³⁺ + e⁻ (Positive Electrode, E⁰ = +0.77 V)

Table 2: Characteristics of Iron-Based Redox Flow Battery Systems

Battery System Negative Half-Cell Reaction (Charge) Positive Half-Cell Reaction (Charge) Nominal Cell Voltage Key Features & Challenges
All-Iron (AIFB) Fe²⁺ + 2e⁻ → Fe⁰ Fe²⁺ → Fe³⁺ + e⁻ 1.21 V wikipedia.org Low material cost; suffers from potential hydrogen evolution and non-uniform iron plating. utupub.firesearchgate.net
Vanadium/Iron (V/Fe) V³⁺ + e⁻ → V²⁺ Fe²⁺ → Fe³⁺ + e⁻ ~1.02 V sandia.gov Combines low cost of iron with good kinetics of vanadium; avoids catalysts needed for Fe/Cr systems. sandia.gov
All-Soluble Iron Fe(II)-ligand + e⁻ → Fe(I)-ligand Fe(III)-ligand → Fe(II)-ligand + e⁻ Variable (ligand-dependent) Avoids solid plating issues; performance is highly dependent on ligand stability and solubility. researchgate.net

In a standard Dye-Sensitized Solar Cell (DSSC), a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor like titanium dioxide (TiO₂). mdpi.comuobasrah.edu.iq The crucial role of the electrolyte is to regenerate the oxidized dye molecule by donating an electron, allowing the cycle to continue. The most common electrolyte system is based on the iodide/triiodide (I⁻/I₃⁻) redox couple dissolved in an organic solvent. researchgate.net

The Fe²⁺/Fe³⁺ redox couple, which can be sourced from ammonium iron(II) sulfate, presents a theoretical alternative to the traditional I⁻/I₃⁻ system. The regeneration of the oxidized dye (Dye⁺) by a ferrous ion would proceed as follows:

Dye⁺ + Fe²⁺ → Dye + Fe³⁺

For this to be effective, the redox potential of the Fe²⁺/Fe³⁺ couple must be appropriately matched with the HOMO (Highest Occupied Molecular Orbital) level of the dye to provide a sufficient driving force for regeneration without sacrificing too much open-circuit voltage. mdpi.com While iron-based complexes have been extensively studied as the dye sensitizers themselves, using a simple iron salt like ammonium iron(II) sulfate to constitute the primary redox shuttle in the electrolyte is a less explored area. mdpi.comnih.gov Such a modification could offer benefits in terms of cost and toxicity compared to iodine-based systems, but challenges related to mass transport, recombination rates, and compatibility with common dyes and solvents would need to be thoroughly investigated.

Table 3: Comparison of Redox Couples for DSSC Electrolytes

Property Standard Iodide/Triiodide (I⁻/I₃⁻) Hypothetical Ferrous/Ferric (Fe²⁺/Fe³⁺)
Redox Potential ~0.35 V vs. NHE ~0.77 V vs. NHE (in water)
Regeneration Mechanism 2Dye⁺ + 3I⁻ → 2Dye + I₃⁻ Dye⁺ + Fe²⁺ → Dye + Fe³⁺
Advantages Fast regeneration kinetics, well-established performance. Potentially lower cost, lower volatility and corrosivity (B1173158) than iodine.
Challenges Volatility of iodine, corrosiveness, light absorption by I₃⁻. Slower diffusion of ions, potential for higher charge recombination, solvent compatibility issues.

Theoretical and Computational Investigations of Ammonium Iron Ii Sulfate Hexahydrate Systems

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the electronic structure and bonding characteristics of ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate. These investigations typically focus on the central iron-containing cation and its interactions within the crystal lattice.

The primary chromophore in ammonium iron(II) sulfate hexahydrate is the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺. In this complex, the iron(II) ion is octahedrally coordinated by six water molecules. bohrium.comresearchgate.net Multi-configuration electronic structure theory and Density Functional Theory (DFT) have been employed to study this cation. bohrium.comresearchgate.netnih.gov

Upon hydration, the ground state of the [Fe(H₂O)₆]²⁺ cluster is a triply degenerate ⁵T₂g state, with a doubly degenerate ⁵E_g state lying at a higher energy level. researchgate.net The electronic configuration of the Fe(II) ion, a d⁶ system, in a weak field octahedral environment provided by the water ligands, leads to a high-spin state with four unpaired electrons, rendering the complex paramagnetic. blogspot.com The bonding between the iron(II) center and the water ligands is primarily electrostatic, with some degree of covalent character arising from the donation of electron density from the oxygen atoms of the water molecules to the vacant orbitals of the iron ion.

Computational studies on other Tutton's salts, such as (NH₄)₂Zn(SO₄)₂(H₂O)₆, provide further insights into the bonding environment. nih.gov In these structures, the crystal lattice is stabilized by an extensive network of hydrogen bonds. nih.gov These interactions occur between the hydrogen atoms of the ammonium cations and the water molecules, and the oxygen atoms of the sulfate anions. nih.gov Hirshfeld surface analysis, a computational tool, helps in quantifying the intermolecular contacts within the crystal structure, revealing the significance of H···O/O···H, H···H, and O···O interactions in stabilizing the lattice. nih.gov

Parameter Value Method
Ground State of [Fe(H₂O)₆]²⁺⁵T₂gMulti-configuration electronic structure theory
First Excited State of [Fe(H₂O)₆]²⁺⁵E_gMulti-configuration electronic structure theory
Fe-O bond length in [Fe(H₂O)₆]²⁺Varies with computational methodDFT
Primary Intermolecular InteractionsHydrogen BondingHirshfeld Surface Analysis

Molecular Dynamics Simulations for Solution Behavior and Crystal Growth Phenomena

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of ammonium iron(II) sulfate hexahydrate in aqueous solutions and the mechanisms governing its crystal growth. While specific MD studies on the crystal growth of this particular salt are scarce, research on related systems provides a comprehensive understanding of the underlying processes.

In aqueous solution, ammonium iron(II) sulfate hexahydrate dissociates into ammonium (NH₄⁺), iron(II) (Fe²⁺), and sulfate (SO₄²⁻) ions, along with the water molecules. MD simulations of aqueous FeSO₄ solutions have been performed to study the hydration and dynamics of the Fe²⁺ and SO₄²⁻ ions. These simulations reveal the structure of the hydration shells around the ions and the dynamics of water exchange. The Fe²⁺ ion is typically coordinated by six water molecules in its first hydration shell, forming the stable [Fe(H₂O)₆]²⁺ complex.

The crystal growth of Tutton's salts and other hydrated sulfates from aqueous solutions is a complex process involving several steps: diffusion of the constituent ions and water molecules from the bulk solution to the crystal surface, surface diffusion, and integration into the crystal lattice. ntnu.no Computational studies on the crystal growth of mixed Tutton's salts, such as (NH₄)₂Mn₁₋ₓZnₓ(SO₄)₂(H₂O)₆, have utilized methods like Hirshfeld surface analysis to understand the intermolecular interactions that drive crystal formation. nih.gov

The presence of impurities can significantly affect the crystal growth rate and morphology. For instance, in the crystallization of nickel sulfate hexahydrate, which is isostructural with the iron analog under certain conditions, magnesium impurities can be incorporated into the crystal lattice due to the similar ionic radii of Mg²⁺ and Ni²⁺. nih.gov This highlights the importance of controlling the purity of the starting materials for obtaining high-quality crystals.

Phenomenon Investigative Method Key Findings
Ion Hydration in SolutionMolecular Dynamics (MD)Fe²⁺ is coordinated by six water molecules in the first hydration shell.
Crystal Packing ForcesHirshfeld Surface AnalysisDominated by hydrogen bonding between constituent ions and water molecules.
Impurity IncorporationExperimental and ModelingSimilar sized cations can substitute for Fe²⁺ in the crystal lattice.

Mechanistic Studies of Reaction Pathways and Catalytic Cycles involving Iron(II)

The iron(II) ion in ammonium iron(II) sulfate hexahydrate can participate in various reaction pathways and catalytic cycles, particularly those involving electron transfer. Theoretical studies on the reactivity of aqueous Fe(II) provide a framework for understanding its potential catalytic applications.

One of the most studied reactions involving Fe(II) is its oxidation by molecular oxygen. In acidic aqueous solutions, this reaction can be catalyzed by other metal ions. rsc.org Mechanistic studies suggest the formation of intermediate species, including palladium(I) in palladium-catalyzed reactions, which are then oxidized by oxygen. rsc.org

The catalytic activity of Fe(II) is central to Fenton and Fenton-like reactions, where it catalyzes the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals. These radicals are powerful oxidizing agents capable of degrading a wide range of organic pollutants. Computational studies have been employed to investigate the mechanism of these reactions, including the nature of the reactive intermediates and the factors influencing the reaction rate.

In the context of environmental science, the catalytic effect of Fe(II) on the dissolution of iron(III) (hydr)oxides is a significant process. nih.gov Kinetic models suggest that this catalysis can be explained by electron transfer to surface Fe(III) sites, leading to a rapid detachment of the reduced iron species. nih.gov This process is important in the biogeochemical cycling of iron.

Furthermore, sulfated iron-based catalysts have been investigated for their role in selective catalytic reduction (SCR) of NOx with ammonia (B1221849). mdpi.com Theoretical studies have shown that the presence of sulfate species can enhance the catalytic activity by providing more acid sites for the adsorption of ammonia. mdpi.com The reaction mechanism can follow both the Langmuir-Hinshelwood and Eley-Rideal pathways. mdpi.com

Catalytic Process Reactants Key Mechanistic Feature
Fe(II) OxidationFe(II), O₂Formation of reactive intermediates.
Fenton ReactionFe(II), H₂O₂Generation of hydroxyl radicals.
Iron Oxide DissolutionFe(II), Fe(III) oxidesElectron transfer at the mineral surface.
Selective Catalytic ReductionFe(II)/Sulfate, NOx, NH₃Enhanced acidity and multiple reaction pathways.

Educational and Pedagogical Significance in Chemistry Curricula

Integration into Undergraduate Analytical and Inorganic Chemistry Laboratories

Ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate is a staple in undergraduate analytical and inorganic chemistry laboratories primarily due to its use as a primary standard. sciencemadness.orggeeksforgeeks.org A primary standard is a highly pure compound used to standardize a solution (i.e., to determine its exact concentration). Mohr's salt is particularly suitable for this role for several key reasons:

High Purity and Stability: It can be prepared in a very pure form, is not hygroscopic, and is notably stable in air, unlike ferrous sulfate, which tends to oxidize to iron(III) sulfate. byjus.combrainly.in This stability ensures that a precisely weighed sample contains a known and reliable amount of ferrous ions (Fe²⁺).

High Molar Mass: With a molar mass of 392.14 g/mol , weighing errors are minimized when preparing standard solutions. wikipedia.org

Solubility: It is readily soluble in water, making the preparation of standard solutions straightforward. vedantu.combrainly.in

In the laboratory, students prepare standard solutions of Mohr's salt by accurately weighing the solid and dissolving it in a specific volume of water, to which a small amount of dilute sulfuric acid is added. vedantu.comunacademy.com The acid is crucial to prevent the hydrolysis of the ferrous ions and to slow the oxidation process to ferric ions (Fe³⁺), thereby maintaining the integrity of the standard solution. byjus.comunacademy.com This preparation process itself is a valuable pedagogical exercise in precision weighing, quantitative transfer, and solution preparation.

Demonstrative Experiments for Redox Chemistry Principles and Quantitative Analysis

The most prominent use of Ammonium iron(II) sulfate hexahydrate in teaching laboratories is in permanganometric titrations—a classic example of a redox reaction. byjus.comlabkafe.com This experiment is widely used to determine the concentration of an unknown potassium permanganate (B83412) (KMnO₄) solution. scribd.com

In this titration, a standard solution of Mohr's salt is titrated against the KMnO₄ solution in an acidic medium (provided by dilute sulfuric acid). labkafe.comunacademy.com The experiment vividly demonstrates key chemical principles:

Redox Reactions: Students observe the oxidation of ferrous ions (Fe²⁺) from Mohr's salt to ferric ions (Fe³⁺), and the reduction of the intensely purple permanganate ion (MnO₄⁻) to the colorless manganese(II) ion (Mn²⁺). byjus.comlabkafe.com

Stoichiometry: The balanced chemical equation for the reaction allows for the calculation of the unknown concentration based on the volumes of reactants used. vedantu.com

Self-Indication: Potassium permanganate acts as its own indicator. unacademy.com The endpoint of the titration is signaled by the first appearance of a permanent pale pink color in the solution, which occurs when all the Fe²⁺ ions have been oxidized and a slight excess of MnO₄⁻ ions is present. byjus.comscribd.com

The underlying ionic reaction is: MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l) nsec.ac.in

A typical data set from such an experiment is presented below, allowing students to practice quantitative analysis calculations.

Titration TrialVolume of Mohr's Salt Solution (V₂) (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of KMnO₄ used (V₁) (mL)
120.000.0019.8019.80
220.000.0019.5019.50
320.000.0019.5019.50
Concordant Volume 19.50

Using the titration formula for redox reactions (a₁M₁V₁ = a₂M₂V₂), where 'a' represents the stoichiometric coefficient of the reacting species, students can calculate the molarity (M₁) of the potassium permanganate solution. vedantu.com

Development of Research-Preparative Laboratory Courses

Beyond its use in titrations, Ammonium iron(II) sulfate hexahydrate is an excellent subject for preparative chemistry experiments, suitable for more advanced or research-preparative laboratory courses. The synthesis of Mohr's salt from its constituent salts, ferrous sulfate and ammonium sulfate, provides a practical platform for teaching techniques such as stoichiometry, crystallization, and purification. testbook.comscribd.com

The preparation involves dissolving equimolar amounts of hydrated ferrous sulfate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) in water containing a small amount of sulfuric acid. vedantu.comvedantu.com The solution is then concentrated by heating and subsequently cooled to allow the less soluble double salt to crystallize. testbook.comguidechem.com This procedure is based on the principle that the solubility of the double salt is less than that of its individual constituent salts. guidechem.com

The synthesis experiment allows students to:

Apply stoichiometric calculations to determine the required mass of each reactant.

Learn and perfect the technique of crystallization for purifying solids. reddit.com

Understand the concept of double salt formation and the factors influencing solubility and crystal growth. guidechem.com

Calculate the theoretical and actual yield of the product, providing a measure of the experiment's efficiency.

The solubility data for the relevant salts illustrates why Mohr's salt can be effectively separated by crystallization.

CompoundFormulaSolubility ( g/100g H₂O at 20°C)
Ammonium iron(II) sulfate hexahydrate(NH₄)₂Fe(SO₄)₂·6H₂O26.9
Ferrous sulfate heptahydrateFeSO₄·7H₂O40.0
Ammonium sulfate(NH₄)₂SO₄75.4

Note: Solubility values are approximate and can vary with exact conditions.

Furthermore, the synthesis can be extended into a project involving the growth of large, well-defined single crystals of Mohr's salt, introducing students to advanced crystallographic concepts and techniques. reddit.com

Emerging Research Directions and Future Prospects

Novel Synthesis Methodologies for Enhanced Purity and Scalability

The conventional method for synthesizing ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate involves the crystallization from an equimolar aqueous solution of ferrous sulfate and ammonium sulfate, often with the addition of a small amount of sulfuric acid to prevent the hydrolysis of the iron(II) ions. sciencemadness.orgstuba.sk While effective for laboratory-scale preparation, researchers are exploring novel methodologies to enhance purity, control crystal morphology, and improve scalability for industrial applications.

One area of investigation is the application of sonocrystallization . This technique utilizes ultrasound to induce nucleation, which can lead to the formation of smaller, more uniform crystals and a narrower particle size distribution. nih.gov For ammonium iron(II) sulfate hexahydrate, sonocrystallization offers a potential route to produce high-purity crystals with consistent properties, which is crucial for its use as a primary standard and in the synthesis of advanced materials. The controlled cavitation and acoustic streaming generated by ultrasound can also help in preventing the incorporation of impurities into the crystal lattice. chemrxiv.org

Furthermore, the principles of flow chemistry are being considered for the continuous and scalable production of various chemical compounds. europa.eu While specific research on the flow synthesis of Mohr's salt is not yet widespread, this methodology offers significant advantages over batch processes, including improved heat and mass transfer, better reaction control, and enhanced safety. A continuous flow process for the synthesis of ammonium iron(II) sulfate hexahydrate could lead to a more efficient and economically viable production of a highly pure product.

Research into optimizing traditional crystallization has also yielded insights into improving purity. Factors such as the molar ratio of reactants, temperature, and the method of crystallization (e.g., water bath evaporative crystallization) have been shown to significantly impact the purity and yield of the final product.

Advanced Functional Materials Development from Iron(II) Sulfate Hexahydrate Precursors

A significant and rapidly growing area of research is the use of ammonium iron(II) sulfate hexahydrate as a precursor for the synthesis of a variety of advanced functional materials. Its high solubility in water and the stability of the Fe²⁺ ion in acidic solutions make it an ideal starting material for controlled precipitation and co-precipitation reactions. idealmedical.co.za

One prominent application is in the synthesis of iron oxide nanoparticles . For instance, magnetite (Fe₃O₄) nanoparticles can be synthesized by co-precipitating aqueous solutions of ammonium iron(II) sulfate with a source of Fe³⁺ ions. idealmedical.co.za These nanoparticles have a wide range of applications in areas such as magnetic resonance imaging (MRI), drug delivery, and catalysis. Similarly, it serves as a precursor for iron(III) oxide-hydroxide (FeOOH) nanosheets. idealmedical.co.za

In the field of energy storage, ammonium iron(II) sulfate hexahydrate is a key ingredient in the synthesis of olivine-type lithium iron phosphate (B84403) (LiFePO₄) , a cathode material for lithium-ion batteries. idealmedical.co.za The co-precipitation method, utilizing aqueous solutions of ammonium iron(II) sulfate, allows for the creation of nanocomposites, such as LiFePO₄/graphene, which can enhance the electrochemical performance of the battery. idealmedical.co.za

The compound is also used to develop novel catalysts. For example, it can be used as a dopant to prepare nano-titania catalysts that are active in the visible light range, expanding their potential for photocatalytic applications. sigmaaldrich.com

Functional MaterialSynthesis Application of PrecursorPotential Uses
Iron Oxide Nanoparticles (e.g., Magnetite)Co-precipitation with a source of Fe³⁺ ions. idealmedical.co.zaMRI contrast agents, drug delivery, catalysis.
Iron(III) Oxide-Hydroxide (FeOOH) NanosheetsPrecursor in the synthesis process. idealmedical.co.zaCatalysis, environmental remediation.
Olivine Lithium Iron Phosphate (LiFePO₄)Co-precipitation with ammonium phosphate and lithium hydroxide (B78521). idealmedical.co.zaCathode material for lithium-ion batteries.
Doped Nano-Titania CatalystsUsed as a dopant in the sol-gel method. sigmaaldrich.comPhotocatalysis under visible light.
Vanadium/Iron Redox Flow BatteryEmployed as the negative electrolyte. sigmaaldrich.comLarge-scale energy storage.

Expansion of Catalytic Applications in Sustainable Chemistry and Green Technologies

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing materials science and chemical synthesis. Ammonium iron(II) sulfate hexahydrate is emerging as a valuable catalyst in this domain due to its low toxicity, abundance, and efficiency in promoting certain organic reactions.

Recent research has demonstrated its effectiveness as a catalyst for the synthesis of biologically interesting heterocyclic compounds. For example, it has been successfully employed as a green catalyst for the one-pot synthesis of pyranocoumarins and benzylpyrazolocoumarins. These reactions benefit from simple operation, the use of readily available starting materials, good to excellent yields, and short reaction times.

The use of ammonium iron(II) sulfate hexahydrate aligns with several key principles of green chemistry:

Atom Economy: Catalytic processes, by their nature, improve atom economy by being regenerated and reused.

Use of Less Hazardous Chemical Syntheses: Iron is an abundant and non-toxic metal, making its salts a safer alternative to many heavy metal catalysts.

Catalysis: The use of a recyclable catalyst is a cornerstone of green chemistry.

The development of iron-catalyzed reactions is a burgeoning field, and the application of simple, stable iron salts like ammonium iron(II) sulfate hexahydrate is expected to grow as researchers seek more sustainable and environmentally friendly synthetic methodologies.

Deeper Understanding through Advanced Spectroscopic and Computational Techniques for Complex Systems

To fully unlock the potential of ammonium iron(II) sulfate hexahydrate in novel applications, a deeper understanding of its structural, electronic, and dynamic properties is essential. Advanced spectroscopic and computational techniques are proving to be invaluable tools in this pursuit.

Spectroscopic techniques such as Infrared (IR) and UV-Visible spectroscopy are routinely used to confirm the synthesis and purity of Mohr's salt. However, more advanced methods are being employed to study the intricate details of its crystal structure and the behavior of its constituent ions in solution. For instance, techniques like Raman spectroscopy can provide detailed information about the vibrational modes of the sulfate and ammonium ions, as well as the coordination of water molecules around the iron(II) center.

Computational techniques , particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer powerful insights at the atomic and molecular level. nih.govucl.ac.uk While specific DFT studies on ammonium iron(II) sulfate hexahydrate are still emerging, research on related Tutton's salts (a family of isomorphous double sulfates to which Mohr's salt belongs) has demonstrated the utility of these methods. DFT calculations can elucidate the electronic band structure and bonding characteristics of the crystal, while MD simulations can model the dynamic behavior of the ions in aqueous solutions, providing a clearer picture of hydration shells and ion-water interactions. ucl.ac.uk These computational approaches are crucial for understanding the mechanisms behind the compound's stability and reactivity, and for designing new materials and processes based on this versatile precursor.

TechniqueApplication in Studying Ammonium Iron(II) Sulfate Hexahydrate
Spectroscopic Techniques
Infrared (IR) SpectroscopyConfirmation of functional groups and crystal water.
UV-Visible SpectroscopyAnalysis of the electronic transitions of the iron(II) ion.
Raman SpectroscopyDetailed analysis of vibrational modes and crystal structure.
Computational Techniques
Density Functional Theory (DFT)Elucidation of electronic structure, bonding, and energetic properties. nih.gov
Molecular Dynamics (MD) SimulationsModeling of ion hydration, solution dynamics, and crystal growth processes. ucl.ac.uk

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